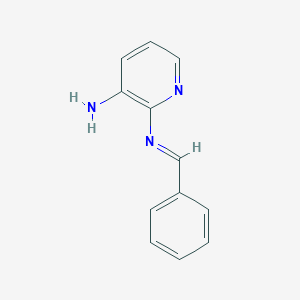

(E)-N2-Benzylidenepyridine-2,3-diamine

Beschreibung

(E)-N2-Benzylidenepyridine-2,3-diamine is a Schiff base derivative synthesized via the condensation of pyridine-2,3-diamine with benzaldehyde. This compound features a pyridine ring substituted with two amine groups at positions 2 and 3, and an imine (benzylidene) group at the N2 position. Its structure enables diverse applications, including antimicrobial and anticancer activities, as suggested by related pyridine-diamine derivatives .

Eigenschaften

Molekularformel |

C12H11N3 |

|---|---|

Molekulargewicht |

197.24 g/mol |

IUPAC-Name |

2-[(E)-benzylideneamino]pyridin-3-amine |

InChI |

InChI=1S/C12H11N3/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-9H,13H2/b15-9+ |

InChI-Schlüssel |

ANFIRNGSEMZJCI-OQLLNIDSSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=N/C2=C(C=CC=N2)N |

Kanonische SMILES |

C1=CC=C(C=C1)C=NC2=C(C=CC=N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N2-Benzylidenepyridine-2,3-diamine typically involves the condensation reaction between pyridine-2,3-diamine and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N2-Benzylidenepyridine-2,3-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N2-Benzylidenepyridine-2,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction will produce the original amine and aldehyde.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of (E)-N2-Benzylidenepyridine-2,3-diamine typically involves the condensation of 2,3-diaminopyridine with benzaldehyde. The process can be optimized using various solvents and conditions to enhance yield and purity. For instance, ethanol is often used as a solvent in reflux conditions to facilitate the reaction. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound .

Antimicrobial Properties

Numerous studies have reported the antimicrobial activity of (E)-N2-Benzylidenepyridine-2,3-diamine and its derivatives against various pathogens. For example, compounds derived from this Schiff base have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro tests indicated that certain derivatives exhibited stronger antibacterial effects compared to standard antibiotics like ciprofloxacin .

Antioxidant Activity

The antioxidant potential of (E)-N2-Benzylidenepyridine-2,3-diamine has been highlighted in several studies. Its ability to scavenge free radicals contributes to its therapeutic effects in preventing oxidative stress-related diseases. The compound's efficacy as an antioxidant can be attributed to its structural features that facilitate electron donation .

Anticancer Activity

Recent research has explored the anticancer properties of (E)-N2-Benzylidenepyridine-2,3-diamine derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The potential for these compounds in cancer therapy is being actively investigated .

Other Therapeutic Applications

Beyond antimicrobial and antioxidant activities, (E)-N2-Benzylidenepyridine-2,3-diamine has shown promise in treating conditions such as epilepsy and HIV due to its neuroprotective and antiviral properties. Studies have indicated that derivatives of this compound can inhibit viral replication and exhibit anticonvulsant effects .

Corrosion Inhibition

(E)-N2-Benzylidenepyridine-2,3-diamine has been studied for its effectiveness as a corrosion inhibitor in metal protection applications. Its ability to form stable complexes with metal ions enhances its performance in preventing corrosion in acidic environments .

Nanotechnology

The compound's properties have been utilized in nanotechnology for creating functionalized nanoparticles. These nanoparticles are being explored for applications in drug delivery systems and biosensing technologies due to their biocompatibility and ability to interact with biological systems effectively .

Case Studies

Wirkmechanismus

The mechanism by which (E)-N2-Benzylidenepyridine-2,3-diamine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The Schiff base structure allows it to form stable complexes with metal ions, which can enhance its activity in catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Reactivity and Functionalization

- Dimerization : Pyridine-2,3-diamine derivatives, including the target compound, undergo oxidative dimerization catalyzed by microbial enzymes (e.g., Burkholderia sp. MAK1), forming anticancer and antimicrobial dimers .

- Multicomponent Reactions : Pyrazine-2,3-diamine (structurally analogous) participates in Groebke-Blackburn-Bienaymé reactions to form adenine-mimetic libraries. However, the benzylidene group in (E)-N2-Benzylidenepyridine-2,3-diamine may limit such reactivity due to steric hindrance .

SAR Analysis :

- The antibacterial activity of pyridine-diamine derivatives is influenced by the nature of substituents (e.g., aromatic vs. aliphatic) and substituent positions . For example, benzene-1,3-diamine derivatives exhibit distinct activity compared to pyridine-2,3-diamine analogs due to differences in aromaticity and hydrogen-bonding capacity .

Physicochemical Properties

| Compound | Solubility (Predicted) | LogP | Molecular Weight |

|---|---|---|---|

| (E)-N2-Benzylidenepyridine-2,3-diamine | Low (hydrophobic imine) | ~2.02 | 213–214 Da |

| N2-(3-aminopropyl)pyridine-2,3-diamine | Moderate (polar amine) | ~1.5 | 166.23 Da |

| 4,6-Dichloropyridine-2,3-diamine | Low (chlorine atoms) | ~1.8 | 178.02 Da |

Notes:

- The benzylidene group in the target compound reduces solubility compared to aliphatic amines (e.g., N2-(3-aminopropyl) derivative) .

- Chlorine substituents in 4,6-Dichloropyridine-2,3-diamine increase molecular weight and hydrophobicity .

Biologische Aktivität

(E)-N2-Benzylidenepyridine-2,3-diamine is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes current research findings and case studies regarding its biological activity, supported by data tables and detailed analysis.

Chemical Structure and Properties

(E)-N2-Benzylidenepyridine-2,3-diamine is a Schiff base derived from pyridine and benzaldehyde. Its structure can be represented as follows:

This compound features a benzylidene group attached to a pyridine ring, which is critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that (E)-N2-Benzylidenepyridine-2,3-diamine exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

2. Cytotoxic Activity

The cytotoxic effects of (E)-N2-Benzylidenepyridine-2,3-diamine have been evaluated in various cancer cell lines. The compound demonstrated selective toxicity towards malignant cells while sparing non-malignant cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A recent study assessed the cytotoxicity of (E)-N2-Benzylidenepyridine-2,3-diamine on human cancer cell lines such as HL-60 (promyelocytic leukemia) and HCT116 (colon carcinoma). The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 5.0 |

| HCT116 | 7.5 |

The mechanism of action was linked to the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .

The biological activity of (E)-N2-Benzylidenepyridine-2,3-diamine can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases - crucial enzymes in the apoptotic pathway - leading to programmed cell death.

- Mitochondrial Dysfunction : It causes depolarization of the mitochondrial membrane, which is often a precursor to apoptosis.

- ROS Generation : Increased levels of ROS can lead to oxidative stress, further promoting cell death in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.